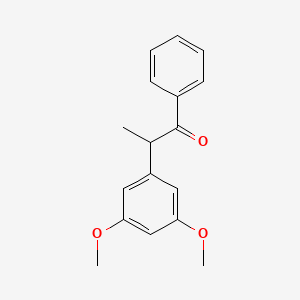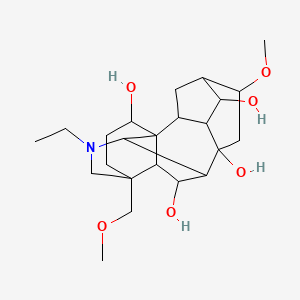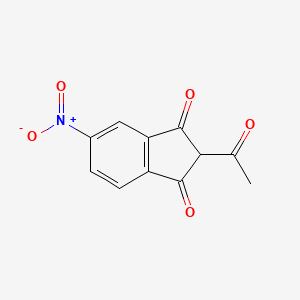
2-Acetyl-5-nitroindan-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-5-nitroindan-1,3-dione is a chemical compound that belongs to the indanedione family. This compound is characterized by its unique structure, which includes an indane ring substituted with acetyl and nitro groups. Indanedione derivatives are known for their diverse applications in various fields, including medicinal chemistry, organic electronics, and photopolymerization .
Preparation Methods
The synthesis of 2-Acetyl-5-nitroindan-1,3-dione typically involves the nitration of 2-acetylindan-1,3-dione. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields this compound as the primary product .
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
2-Acetyl-5-nitroindan-1,3-dione undergoes various chemical reactions, including:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The acetyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Scientific Research Applications
2-Acetyl-5-nitroindan-1,3-dione has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block for the synthesis of biologically active molecules
Organic Electronics: The compound’s electron-accepting properties make it suitable for use in organic electronic devices, such as organic solar cells and light-emitting diodes.
Photopolymerization: This compound can act as a photoinitiator in the polymerization of monomers, making it useful in the production of advanced polymer materials.
Mechanism of Action
The mechanism of action of 2-Acetyl-5-nitroindan-1,3-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s electron-accepting properties also play a role in its interactions with other molecules, influencing its activity in organic electronic applications .
Comparison with Similar Compounds
2-Acetyl-5-nitroindan-1,3-dione can be compared with other indanedione derivatives, such as:
2-Acetyl-4-nitroindan-1,3-dione: Similar in structure but with the nitro group at a different position, leading to variations in reactivity and applications.
Indane-1,3-dione: The parent compound without the acetyl and nitro substitutions, used as a versatile building block in various chemical syntheses.
2-Acetylindan-1,3-dione: Lacks the nitro group, making it less reactive in certain chemical reactions but still useful in synthetic applications.
The unique combination of acetyl and nitro groups in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
25125-05-7 |
|---|---|
Molecular Formula |
C11H7NO5 |
Molecular Weight |
233.18 g/mol |
IUPAC Name |
2-acetyl-5-nitroindene-1,3-dione |
InChI |
InChI=1S/C11H7NO5/c1-5(13)9-10(14)7-3-2-6(12(16)17)4-8(7)11(9)15/h2-4,9H,1H3 |
InChI Key |
ZRFPGAVGDYLWET-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Methyl-5-[(pyridin-4-ylmethyl)amino]-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B14171635.png)
![5-ethylsulfanyl-4-phenyl-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14171636.png)
![3-Ethyl-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B14171641.png)
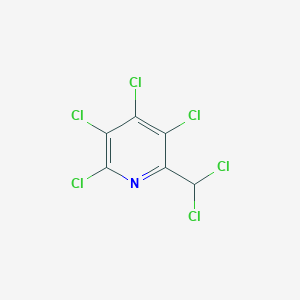
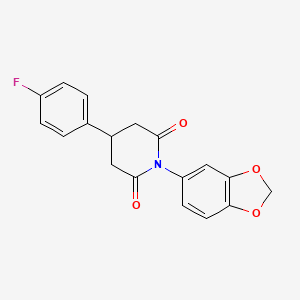
![[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] 2-phenoxyacetate](/img/structure/B14171652.png)


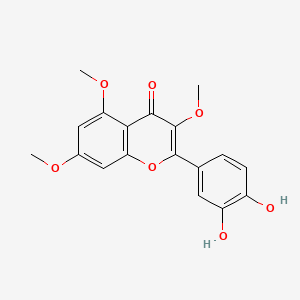
![1,1'-Hexane-1,6-diylbis(3-{2-[(2-methylphenyl)sulfanyl]ethyl}urea)](/img/structure/B14171689.png)
![Spiro[3H-indole-3,1'-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-6',7'-difluoro-2',3',4',9'-tetrahydro-3'-methyl-,(1'R,3'S)-](/img/structure/B14171712.png)
